molecular formula C9H14O4 B13799696 Diethyl 2-methylmaleate CAS No. 691-83-8

Diethyl 2-methylmaleate

Cat. No.: B13799696
CAS No.: 691-83-8
M. Wt: 186.20 g/mol
InChI Key: YPTLFOZCUOHVFO-SREVYHEPSA-N
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Description

2-Methylmaleic acid diethyl ester is an organic compound with the molecular formula C9H14O4. It is a derivative of maleic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the double bond is replaced by a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylmaleic acid diethyl ester typically involves the esterification of 2-methylmaleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: On an industrial scale, the production of 2-methylmaleic acid diethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where 2-methylmaleic acid and ethanol are continuously fed, and the ester product is continuously removed. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Enzymatic Asymmetric Reduction

Diethyl 2-methylmaleate serves as a substrate in biocatalytic reductions. Shewanella yellow enzyme (SYE-4), a recombinant enoate reductase, selectively reduces its activated C=C bond to yield chiral succinate derivatives:

Reaction :

Diethyl 2 methylmaleateSYE 4 NADH(2R) diethyl 2 methylsuccinate\text{Diethyl 2 methylmaleate}\xrightarrow{\text{SYE 4 NADH}}(2R)\text{ diethyl 2 methylsuccinate}

Key Data ( ):

ParameterValue
Yield83%
Enantiomeric Excess (ee)99%
Optical Rotation[α]_D^{22}=+3.1\(c\0.9,\\text{CHCl}_3)
ConditionsEthanol/water (2:1), room temperature

This reaction demonstrates high stereoselectivity, making it valuable for synthesizing optically active intermediates in pharmaceuticals and fine chemicals.

Nucleophilic Substitution and Methanolysis

This compound derivatives participate in nucleophilic substitution reactions under basic conditions. For example, in methanol-KOH, ethyl ester groups undergo methanolysis, forming potassium salts of hydroxymethylene malonates ( ):

Reaction Pathway :

Diethyl 2 methylmaleateMeOH KOHDimethyl 2 hydroxymethylene malonate potassium salt\text{Diethyl 2 methylmaleate}\xrightarrow{\text{MeOH KOH}}\text{Dimethyl 2 hydroxymethylene malonate potassium salt}

Observations :

  • Methanolysis replaces ethoxy groups with methoxy radicals.

  • The product is water-soluble and reacts further with amines (e.g., 4-nitroaniline) via nucleophilic vinyl substitution.

Isomerization and Diels-Alder Reactivity

While not directly studied for this compound, analogous maleate esters (e.g., dimethyl maleate) exhibit isomerization to fumarates and act as dienophiles in Diels-Alder reactions ( , ):

Potential Reaction :

Diethyl 2 methylmaleateΔDiethyl 2 methylfumarate\text{Diethyl 2 methylmaleate}\xleftrightarrow{\Delta}\text{Diethyl 2 methylfumarate}Diethyl 2 methylmaleate+DieneHeatCycloadduct\text{Diethyl 2 methylmaleate}+\text{Diene}\xrightarrow{\text{Heat}}\text{Cycloadduct}

Key Insights :

  • Isomerization to the trans-form (fumarate) is thermodynamically favorable.

  • Maleates are electron-deficient dienophiles, enabling cycloadditions with electron-rich dienes.

Hydrogenolysis and Catalytic Transformations

Dimethyl maleate undergoes hydrogenolysis to 1,4-butanediol over copper catalysts ( ). Although unreported for this compound, similar pathways are plausible:

Hypothetical Reaction :

Diethyl 2 methylmaleateH2,Cu catalyst2 Methyl 1 4 butanediol+Ethanol\text{Diethyl 2 methylmaleate}\xrightarrow{\text{H}_2,\text{Cu catalyst}}\text{2 Methyl 1 4 butanediol}+\text{Ethanol}

Hydrolysis and Hydration

Maleate esters hydrolyze to maleic acid or hydrate to malic acid under acidic/basic conditions ( ):

Reaction :

Diethyl 2 methylmaleateH2O H+2 Methylmaleic acid+2textEtOH\text{Diethyl 2 methylmaleate}\xrightarrow{\text{H}_2\text{O H}^+}\text{2 Methylmaleic acid}+2\\text{EtOH}Diethyl 2 methylmaleateH2O2 Methylmalic acid\text{Diethyl 2 methylmaleate}\xrightarrow{\text{H}_2\text{O}}\text{2 Methylmalic acid}

Research Highlights

  • Biocatalytic Efficiency : SYE-4 achieves near-perfect enantioselectivity (99% ee) in reducing this compound, highlighting its utility in asymmetric synthesis .

  • Nucleophilic Reactivity : Methanolysis under basic conditions facilitates ester group substitution, enabling further functionalization .

  • Structural Analogues : Reactions observed in dimethyl maleate (e.g., Diels-Alder, hydrogenolysis) suggest potential pathways for this compound , .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • Diethyl 2-methylmaleate is employed in the synthesis of various pharmaceutical intermediates. Its unique structure allows for functional group transformations that are crucial in the development of complex drug molecules.
    • Case Study : Research has demonstrated its application in asymmetric bioreduction processes, where it serves as a precursor for optically active succinic acid derivatives. For instance, bioreduction of this compound yielded (2R)-diethyl 2-methylsuccinate with high enantiomeric excess (99%) and yield (83%) .
  • Anticancer Research :
    • The compound has been investigated for potential applications in cancer treatment. Its derivatives are being explored for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents.
  • Drug Delivery Systems :
    • This compound can be utilized in the formulation of drug delivery systems due to its favorable solubility and compatibility with various excipients. Studies indicate that its inclusion can improve the bioavailability of certain drugs when applied topically or systemically.

Agricultural Applications

  • Pesticide Development :
    • This compound plays a role in the synthesis of pesticide intermediates. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.
    • Example : The compound has been used as a precursor in the production of Malathion, a widely used insecticide known for its effectiveness against a broad spectrum of pests .
  • Herbicide Formulation :
    • Research indicates that derivatives of this compound can be formulated into herbicides that target specific weed species while minimizing impact on crops.

Industrial Applications

  • Polymer Production :
    • This compound is utilized as a monomer in the production of various polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties.
    • Case Study : In polyaspartic technology, this compound reacts with amines via Michael addition to produce coatings and adhesives with superior performance characteristics .
  • Additives in Plastics and Coatings :
    • The compound serves as an additive to improve the properties of plastics, such as flexibility and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of 2-methylmaleic acid diethyl ester involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the formation of 2-methylmaleic acid and ethanol.

    Nucleophilic Attack: The ester groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

    Diethyl maleate: Similar in structure but lacks the methyl group on the double bond.

    Dimethyl maleate: Similar but has methyl groups instead of ethyl groups on the ester functions.

    Diethyl fumarate: An isomer with the same molecular formula but different spatial arrangement of atoms.

Uniqueness: 2-Methylmaleic acid diethyl ester is unique due to the presence of the methyl group on the double bond, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.

Biological Activity

Diethyl 2-methylmaleate, a member of the maleate ester family, has garnered attention due to its unique structural properties and potential biological activities. This article explores the available data on its biological activity, focusing on its synthesis, reactivity, and specific case studies that highlight its applications in biochemistry and pharmacology.

This compound has the molecular formula C10_{10}H14_{14}O4_4 and a molecular weight of approximately 186.21 g/mol. It is characterized as a colorless liquid at room temperature and is derived from maleic acid through esterification with ethanol. The presence of a methyl group at the 2-position of the maleate backbone significantly influences its chemical reactivity and potential applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification : Reaction of maleic acid with ethanol.
  • Biocatalytic Reduction : Utilizing enzymes such as enoate reductases for selective transformations.

These methods underscore the versatility of this compound within organic chemistry and its potential for further functionalization.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, studies on related compounds in the maleate family indicate various biological effects, including:

  • Antimicrobial Activity : Similar compounds have shown promising antifungal effects, suggesting potential applications in treating fungal infections.
  • Biocatalysis : this compound can be converted into useful products through biocatalytic processes, such as the production of (R)-configured succinic acid derivatives via reduction reactions.

Case Studies and Research Findings

  • Bioreduction Studies :
    A study demonstrated that this compound was effectively reduced to (R)-diethyl 2-methylsuccinate with an enantiomeric excess of 99% using Shewanella yellow enzyme (SYE-4). This biocatalyst proved valuable for the selective reduction of activated carbon-carbon double bonds, showcasing the compound's utility in asymmetric synthesis .
    CompoundYield (%)Enantiomeric Excess (%)
    Diethyl 2-methylsuccinate8399
    Dimethyl 2-methylsuccinate8598
  • Antifungal Activity :
    Although direct studies on this compound are sparse, similar compounds have been tested for antifungal activity. For instance, derivatives have shown IC50 values ranging from less than 0.013 µM to over 35 µM, indicating significant fungistatic or fungicidal effects .
  • Stereoselectivity Investigations :
    Investigations into stereoselectivity using enoate reductases have highlighted the compound's ability to undergo selective reductions under enzymatic conditions. The findings suggest that this compound could serve as a substrate for producing optically pure compounds, which are valuable in pharmaceuticals .

Properties

CAS No.

691-83-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

diethyl (Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

YPTLFOZCUOHVFO-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C(=O)OCC

Canonical SMILES

CCOC(=O)C=C(C)C(=O)OCC

Origin of Product

United States

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